Cas no 1121-19-3 (4-Methylpyridin-3-ol)

4-Methylpyridin-3-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a hydroxyl group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dual functional groups allow for versatile derivatization, enabling applications in ligand design and catalysis. The compound exhibits moderate solubility in polar solvents, facilitating its use in aqueous or organic reaction systems. Its stability under standard conditions ensures reliable handling and storage. 4-Methylpyridin-3-ol is particularly useful in the development of bioactive molecules due to its balanced electronic and steric properties.
4-Methylpyridin-3-ol structure
4-Methylpyridin-3-ol structure
商品名:4-Methylpyridin-3-ol
CAS番号:1121-19-3
MF:C6H7NO
メガワット:109.12588
MDL:MFCD04114227
CID:40799
PubChem ID:2762908

4-Methylpyridin-3-ol 化学的及び物理的性質

名前と識別子

    • 4-Methylpyridin-3-ol
    • 3-HYDROXY-4-METHYLPYRIDINE
    • AC-7349
    • J-515812
    • FT-0645741
    • A23268
    • WYOZXMYWGIJYSQ-UHFFFAOYSA-N
    • MFCD04114227
    • CL8879
    • SCHEMBL307352
    • DTXSID30376563
    • PS-9278
    • EN300-93037
    • 4-methyl-pyridin-3-ol
    • 3-Pyridinol, 4-methyl-
    • 4-methyl-3-hydroxy-pyridine
    • 4-methyl-3-pyridinol;4-Methylpyridin-3-ol;3-Hydroxy-4-picoline
    • CS-W018986
    • 4-METHYL-3-PYRIDINOL
    • 3-hydroxy-4-methylpyridine, AldrichCPR
    • AKOS005258929
    • SY005852
    • 1121-19-3
    • PB23391
    • AM802934
    • 3-Hydroxy-4-picoline
    • DB-011382
    • 4-Methylpyridine-3-ol
    • MDL: MFCD04114227
    • インチ: InChI=1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3
    • InChIKey: WYOZXMYWGIJYSQ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=NC=C1O

計算された属性

  • せいみつぶんしりょう: 109.05300
  • どういたいしつりょう: 109.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 74.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 33.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 密度みつど: 1.12
  • ゆうかいてん: 116-120°C
  • ふってん: 316.2℃ at 760 mmHg
  • フラッシュポイント: 145℃
  • 屈折率: 1.55
  • PSA: 33.12000
  • LogP: 1.09560

4-Methylpyridin-3-ol セキュリティ情報

4-Methylpyridin-3-ol 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methylpyridin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03930-250G
4-methylpyridin-3-ol
1121-19-3 97%
250g
¥ 4,171.00 2023-04-03
Enamine
EN300-93037-0.05g
4-methylpyridin-3-ol
1121-19-3 95%
0.05g
$19.0 2024-05-21
Enamine
EN300-93037-0.5g
4-methylpyridin-3-ol
1121-19-3 95%
0.5g
$43.0 2024-05-21
Enamine
EN300-93037-25.0g
4-methylpyridin-3-ol
1121-19-3 95%
25.0g
$635.0 2024-05-21
Enamine
EN300-93037-50g
4-methylpyridin-3-ol
1121-19-3 95%
50g
$1163.0 2023-09-01
abcr
AB468672-1g
4-Methylpyridin-3-ol, min. 95%; .
1121-19-3
1g
€90.80 2023-09-03
Enamine
EN300-93037-5.0g
4-methylpyridin-3-ol
1121-19-3 95%
5.0g
$205.0 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H179446-250mg
4-Methylpyridin-3-ol
1121-19-3 96%
250mg
¥47.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
073549-1g
4-Methylpyridin-3-ol
1121-19-3 95+%
1g
2096.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
073549-5g
4-Methylpyridin-3-ol
1121-19-3 95+%
5g
6242.0CNY 2021-08-03

4-Methylpyridin-3-ol 関連文献

4-Methylpyridin-3-olに関する追加情報

4-Methylpyridin-3-ol (CAS No. 1121-19-3): Applications and Recent Research Developments

4-Methylpyridin-3-ol, also known by its CAS number 1121-19-3, is a significant heterocyclic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This compound, featuring a pyridine ring substituted with a methyl group at the 4-position and a hydroxyl group at the 3-position, exhibits a unique set of chemical properties that make it valuable in various applications. The structural characteristics of 4-Methylpyridin-3-ol contribute to its versatility, enabling its use as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

The compound's molecular structure, characterized by a nitrogen-containing aromatic ring, allows for interactions with biological targets that are not typically observed with aliphatic or other aromatic compounds. This property has made 4-Methylpyridin-3-ol a subject of interest in medicinal chemistry, where it serves as a building block for designing molecules with potential therapeutic effects. Recent studies have highlighted its role in the synthesis of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.

In the realm of drug discovery, 4-Methylpyridin-3-ol has been explored for its ability to modulate enzyme activity. For instance, researchers have investigated its derivatives as inhibitors of Janus kinases (JAKs), which play a key role in signal transduction pathways involved in immune responses and hematopoiesis. The hydroxyl group in the molecule provides a site for further functionalization, allowing chemists to tailor the properties of the compound for specific biological activities. This flexibility has led to the development of several novel compounds that are being evaluated in preclinical studies for their efficacy and safety.

Beyond pharmaceutical applications, 4-Methylpyridin-3-ol finds utility in the agrochemical industry. Its derivatives have been shown to possess herbicidal and pesticidal properties, making them valuable components in crop protection formulations. The compound's ability to interact with biological systems at multiple levels allows it to disrupt metabolic pathways in weeds and pests while minimizing harm to crops. This has spurred interest in developing environmentally friendly agrochemicals that rely on such naturally occurring or easily synthesized intermediates.

The synthesis of 4-Methylpyridin-3-ol can be achieved through various chemical pathways, including condensation reactions and oxidation processes. Modern synthetic methods have improved the efficiency and yield of these processes, making it more cost-effective to produce the compound on an industrial scale. Advances in catalytic techniques have also enabled greener synthesis routes, reducing the environmental impact associated with its production. These developments are crucial for meeting the growing demand for high-quality intermediates like 4-Methylpyridin-3-ol in various industries.

In recent years, computational chemistry has played an increasingly important role in understanding the behavior of 4-Methylpyridin-3-ol. Molecular modeling studies have helped researchers predict how this compound interacts with biological targets, providing insights into its potential therapeutic applications. These computational approaches complement experimental work by allowing for rapid screening of derivatives with enhanced properties. Such integrative strategies have accelerated the discovery process in drug development pipelines.

The future prospects for 4-Methylpyridin-3-ol are promising, with ongoing research exploring new applications and improving existing ones. As our understanding of biological systems grows, so does the potential for this versatile compound to contribute to innovative solutions in medicine and agriculture. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.

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